2-(3-Bromo-4-fluorophenyl)acetohydrazide
Description
2-(3-Bromo-4-fluorophenyl)acetohydrazide is a chemical compound with the molecular formula C8H8BrFN2O. It belongs to the family of hydrazides and is characterized by the presence of a bromo and fluoro substituent on the phenyl ring.
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2O/c9-6-3-5(1-2-7(6)10)4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHNYTHVSNZSNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)NN)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)acetohydrazide typically involves the reaction of 3-bromo-4-fluoroacetophenone with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 2-(3-Bromo-4-fluorophenyl)acetohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-fluorophenyl)acetohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Condensation Reactions: The hydrazide group can react with aldehydes and ketones to form hydrazones.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrazones: Formed from the reaction with aldehydes or ketones.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)acetohydrazide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-chlorophenyl)acetohydrazide
- 2-(3-Bromo-4-methylphenyl)acetohydrazide
- 2-(3-Bromo-4-nitrophenyl)acetohydrazide
Uniqueness
2-(3-Bromo-4-fluorophenyl)acetohydrazide is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
2-(3-Bromo-4-fluorophenyl)acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, characterized by the presence of bromine and fluorine substituents on the aromatic ring, may influence its biological interactions and efficacy.
Chemical Structure
The chemical structure of 2-(3-Bromo-4-fluorophenyl)acetohydrazide can be represented as follows:
This compound features a phenyl ring substituted with bromine and fluorine, which are known to enhance the lipophilicity and biological activity of organic compounds.
Biological Activity Overview
Research indicates that 2-(3-Bromo-4-fluorophenyl)acetohydrazide exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest significant potency compared to standard antibiotics.
- Anticancer Activity : Preliminary studies have indicated that this compound may possess cytotoxic effects against cancer cell lines, demonstrating potential as an anticancer agent.
Antimicrobial Studies
A detailed examination of the antimicrobial properties of 2-(3-Bromo-4-fluorophenyl)acetohydrazide reveals its effectiveness against several pathogens.
| Pathogen | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 15.62 | Higher than ampicillin |
| Escherichia coli | 31.25 | Comparable to cefuroxime |
| Pseudomonas aeruginosa | 62.5 | Lower than nitrofurantoin |
These findings suggest that the compound may serve as a viable alternative in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of 2-(3-Bromo-4-fluorophenyl)acetohydrazide has been evaluated using various cancer cell lines. The cytotoxicity was assessed through the MTT assay, measuring the half-maximal inhibitory concentration (IC50).
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HepG2 (liver carcinoma) | 1.25 | Doxorubicin |
| MCF-7 (breast cancer) | 0.73 | Doxorubicin |
| A549 (lung cancer) | 5.9 | Cisplatin |
The results indicate that the compound exhibits significant cytotoxicity, particularly against liver carcinoma cells, suggesting its potential as a therapeutic agent in oncology.
The mechanism through which 2-(3-Bromo-4-fluorophenyl)acetohydrazide exerts its biological effects is not fully elucidated; however, several hypotheses can be made based on its structural characteristics:
- Metal Chelation : Similar to other hydrazones, it may chelate metal ions, disrupting metal-dependent processes in cells.
- Cell Cycle Inhibition : The compound could interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : It might induce oxidative stress in cancer cells, contributing to its cytotoxic effects.
Case Studies
Several studies have documented the biological activity of related hydrazone compounds, providing context for understanding the potential effects of 2-(3-Bromo-4-fluorophenyl)acetohydrazide:
- A study on aromatic acylhydrazones demonstrated that specific substitutions on the phenyl ring significantly influenced antifungal activity and selectivity against various fungal strains .
- Another investigation highlighted how electron-donating groups on hydrazone derivatives enhanced their anticancer activity against liver carcinoma cell lines .
These findings underscore the importance of structural modifications in optimizing biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
